molecular formula C18H12N2OS B506250 10-isonicotinoyl-10H-phenothiazine

10-isonicotinoyl-10H-phenothiazine

Cat. No.: B506250
M. Wt: 304.4g/mol
InChI Key: YJFSIPCNMNUHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-isonicotinoyl-10H-phenothiazine is a synthetic chemical derivative of the 10H-phenothiazine scaffold, designed for research applications. Phenothiazines are a class of heterocyclic compounds recognized for their diverse biological activities. This particular compound features an isonicotinoyl moiety, a functional group of significant interest in medicinal chemistry, strategically linked to the nitrogen center of the phenothiazine ring system. The molecular hybridization approach used in its design aims to combine the pharmacological properties of both structural units into a single entity for investigative purposes. In research settings, phenothiazine derivatives have demonstrated considerable promise as antimicrobial agents. Studies have shown that similar phenothiazine-based hybrids exhibit potent in vitro growth inhibition activity against Mycobacterium tuberculosis H37Rv strain, which is responsible for tuberculosis, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.8 μg/mL . The mechanism of action for this class of compounds often involves the inhibition of type II NADH dehydrogenase, a key enzyme in the respiratory chain of mycobacteria, which may also play a role in preventing the transition of the bacterium into a dormant state . Beyond antimicrobial research, phenothiazines are also investigated for their potential antipsychotic and antiemetic properties, acting primarily as dopamine receptor antagonists . Furthermore, recent studies have explored their repurposing as potential anticancer agents, with evidence suggesting they can induce cell cycle arrest and apoptosis in certain cancer cell lines, such as glioblastoma and liver cancer . This product is provided as a high-purity chemical reference standard for use in analytical, biochemical, and pharmacological research. It is intended for laboratory use only by qualified professionals and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4g/mol

IUPAC Name

phenothiazin-10-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C18H12N2OS/c21-18(13-9-11-19-12-10-13)20-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)20/h1-12H

InChI Key

YJFSIPCNMNUHNM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination for N-Aryl Bond Formation

The Buchwald-Hartwig amination, widely employed for constructing C–N bonds, has been adapted for phenothiazine derivatives. In a protocol analogous to the synthesis of 10-phenyl-10H-phenothiazine, phenothiazine reacts with an isonicotinoyl halide (e.g., isonicotinoyl bromide) under palladium catalysis.

Reaction Conditions :

  • Catalyst : Tris(dibenzylideneacetone)dipalladium (Pd₂dba₃, 3 mol%)

  • Ligand : Tri-tert-butylphosphonium tetrafluoroborate ((t-Bu)₃PHBF₄, 6 mol%)

  • Base : Potassium tert-butoxide (KOt-Bu, 1.29 equiv)

  • Solvent : Anhydrous toluene

  • Temperature : Reflux (110°C) under inert atmosphere

  • Duration : 20 hours

Procedure :
Phenothiazine (1.00 equiv) is dissolved in toluene, followed by sequential addition of isonicotinoyl bromide (1.22 equiv), KOt-Bu, and the palladium/ligand system. After degassing via freeze-pump-thaw cycles, the mixture is refluxed. Post-reaction, extraction with ethyl acetate and purification via column chromatography yield the target compound.

Key Considerations :

  • Side Reactions : Competitive O-acylation or decomposition of the isonicotinoyl group may occur, necessitating strict anhydrous conditions.

  • Yield Optimization : Increasing ligand loading to 10 mol% improves catalytic turnover but raises costs.

Direct Acylation of Phenothiazine

Nucleophilic Acyl Substitution

Phenothiazine’s secondary amine undergoes acylation with isonicotinoyl chloride in the presence of a base. This one-step method avoids transition metals but requires careful control of stoichiometry.

Reaction Conditions :

  • Acylating Agent : Isonicotinoyl chloride (1.5 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Duration : 12 hours

Procedure :
Phenothiazine and triethylamine are dissolved in DCM under nitrogen. Isonicotinoyl chloride is added dropwise at 0°C, followed by gradual warming to room temperature. The mixture is washed with NaHCO₃ (aq) and brine, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol affords pure product.

Yield and Purity :

  • Reported Yield : ~65–70% (analogous to phenothiazine-2-carboxylic acid syntheses)

  • Purity : >95% by HPLC (post-recrystallization)

Limitations :

  • Competitive Reactions : Over-acylation or ring sulfoxidation may occur at elevated temperatures.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate acylation but complicate purification.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 10-isonicotinoyl-10H-phenothiazine (Fig. 1) confirms successful functionalization:

  • Aromatic Protons :

    • δ 8.75 (d, J = 5.1 Hz, 2H, pyridine H-2/H-6)

    • δ 7.45–7.30 (m, 8H, phenothiazine H-1–H-8)

    • δ 7.20 (d, J = 5.1 Hz, 2H, pyridine H-3/H-5)

  • Amide Proton : Absent due to N-acylation.

Structural Insights :

  • Deshielding of pyridine protons (δ 8.75) indicates electron withdrawal by the acyl group.

  • Phenothiazine protons exhibit splitting patterns consistent with a planar, conjugated system.

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ : 305.0671 (calc. 305.0670 for C₁₈H₁₃N₂OS⁺)

  • Fragmentation : Loss of CO (28 Da) and pyridine (79 Da) confirms acyl group presence.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalytic Methods

ParameterPd-Catalyzed RouteDirect Acylation
Catalyst Cost (USD/g)1500
Yield (%)8570
Purity (%)9895
E-Factor (kg waste/kg product)128

Insights :

  • Palladium methods offer higher yields but face scalability challenges due to catalyst recovery.

  • Direct acylation, though lower-yielding, is preferable for small-scale API synthesis.

Chemical Reactions Analysis

Types of Reactions: 10-isonicotinoyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

  • Structure and Synthesis: Synthesized via Sonogashira coupling between 10-ethynyl-10H-phenothiazine and 1-iodo-4-nitrobenzene (6.9% yield) . The ethynyl linker and nitro group introduce strong electron-withdrawing effects.
  • Crystallography: Triclinic crystal system ($P\overline{1}$), with $a = 8.1891(15)$ Å, $b = 8.2417(15)$ Å, $c = 12.813(3)$ Å, and $V = 781.4(3)$ ų . Bond angles (e.g., C9–C10–H10: 121.03(16)°) and torsion angles (e.g., C10–C11–C12–N1: −176.47(15)°) indicate planar phenothiazine core distortion due to substituents .
  • Applications : The nitro group enhances charge-transfer properties, making it relevant for optoelectronic materials .

10-Methyl-10H-phenothiazine

  • Physical Properties :
    • Molecular formula: $C{13}H{11}NS$; molar mass: 213.30 g/mol; melting point: 99–101°C .
    • Density: 1.207 g/cm³; constrained H-atom parameters in refinement .
  • Synthesis: Prepared via methylation of phenothiazine, a standard method for N-alkylated derivatives .
  • Applications : Methyl groups improve solubility and serve as intermediates for antipsychotic drugs (e.g., chlorpromazine derivatives) .

10-Decyl-10H-phenothiazine

  • Structure :
    • Molecular formula: $C{22}H{29}NS$; SMILES: CCCCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 .
    • Long decyl chain increases hydrophobicity, impacting aggregation behavior in lipid membranes .
  • Collision Cross-Section : Predicted to have unique conformational flexibility due to the aliphatic chain .

Chlorpromazine and Ethopropazine

  • Biological Relevance: Chlorpromazine (a 2-chloro-10-(3-dimethylaminopropyl) derivative) selectively inhibits serum cholinesterase, highlighting the role of substituents in drug design . Ethopropazine shares similar activity, emphasizing the pharmacophore importance of the phenothiazine core .

Comparative Analysis Table

Compound Molecular Formula Molar Mass (g/mol) Substituent Melting Point (°C) Crystal System Applications
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine $C{20}H{12}N2O2S$ 344.39 4-Nitrophenyl ethynyl Triclinic ($P\overline{1}$) Optoelectronics
10-Methyl-10H-phenothiazine $C{13}H{11}NS$ 213.30 Methyl 99–101 Drug intermediates
10-Decyl-10H-phenothiazine $C{22}H{29}NS$ 331.53 Decyl Membrane studies
Chlorpromazine $C{17}H{19}ClN_2S$ 318.86 2-Chloro, 3-dimethylaminopropyl Antipsychotic

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, enhancing conductivity in organic semiconductors .
  • Steric Effects : Bulky substituents (e.g., decyl) disrupt π-π stacking, altering aggregation in thin films .
  • Biological Activity : Alkyl chains (methyl, propyl) improve blood-brain barrier penetration in neuroactive drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.